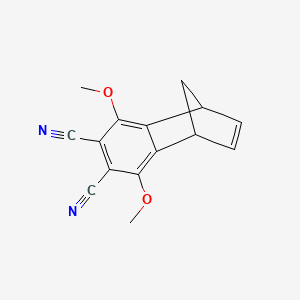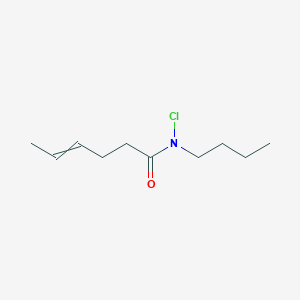![molecular formula C16H23O3P B15168303 Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate CAS No. 639516-93-1](/img/structure/B15168303.png)
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate is a chemical compound with the molecular formula C₁₆H₂₃O₃P and a molecular mass of 294.14 g/mol This compound is characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with a hex-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne and aryl halide under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product. Industrial production may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in cycloaddition reactions, forming new chemical bonds and structures. The presence of the phosphonate group allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate can be compared with other similar compounds, such as:
Diethyl ethynylphosphonate: Similar in structure but lacks the phenyl ring substitution.
Diethyl benzylphosphonate: Contains a benzyl group instead of the hex-1-yn-1-yl group.
Diethyl phenylphosphonate: Lacks the alkyne substitution on the phenyl ring.
Properties
CAS No. |
639516-93-1 |
|---|---|
Molecular Formula |
C16H23O3P |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-hex-1-ynylbenzene |
InChI |
InChI=1S/C16H23O3P/c1-4-7-8-9-12-15-13-10-11-14-16(15)20(17,18-5-2)19-6-3/h10-11,13-14H,4-8H2,1-3H3 |
InChI Key |
JKBWDUGKQLTERH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B15168225.png)
![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)




![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)

